molecular formula C10H18ClN3O2 B14166567 1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea CAS No. 51667-37-9

1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea

Cat. No.: B14166567
CAS No.: 51667-37-9
M. Wt: 247.72 g/mol
InChI Key: KPNNMTHBYCXAHY-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea is a chemical compound known for its significant applications in various scientific fields This compound is characterized by its unique structure, which includes a nitrosourea group, a chloroethyl group, and a methylcyclohexyl group

Preparation Methods

The synthesis of 1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea typically involves the reaction of 1-methylcyclohexylamine with 2-chloroethyl isocyanate, followed by nitrosation. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert the nitrosourea group into other functional groups, depending on the reagents and conditions used.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, resulting in the formation of new compounds with different functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds.

    Biology: This compound is studied for its potential effects on biological systems, including its interactions with proteins and nucleic acids.

    Medicine: It has been investigated for its potential use as an anticancer agent due to its ability to alkylate DNA and inhibit cell division.

    Industry: In industrial applications, it is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea involves the alkylation of DNA, which leads to the formation of cross-links between DNA strands. This inhibits DNA replication and transcription, ultimately resulting in cell death. The molecular targets of this compound include DNA and various enzymes involved in DNA repair and replication pathways.

Comparison with Similar Compounds

1-(2-Chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea can be compared with other nitrosourea compounds, such as:

    Carmustine (BCNU): Similar in structure but with different alkylating groups.

    Lomustine (CCNU): Another nitrosourea compound with a different cyclohexyl group.

    Semustine (MeCCNU): Contains a methyl group in place of the cyclohexyl group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties compared to other nitrosourea compounds.

Properties

CAS No.

51667-37-9

Molecular Formula

C10H18ClN3O2

Molecular Weight

247.72 g/mol

IUPAC Name

1-(2-chloroethyl)-3-(1-methylcyclohexyl)-1-nitrosourea

InChI

InChI=1S/C10H18ClN3O2/c1-10(5-3-2-4-6-10)12-9(15)14(13-16)8-7-11/h2-8H2,1H3,(H,12,15)

InChI Key

KPNNMTHBYCXAHY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)NC(=O)N(CCCl)N=O

Origin of Product

United States

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